molecular formula C19H30O2 B14020776 (3alpha,5alpha)-3-Hydroxy-3-methylestran-17-one

(3alpha,5alpha)-3-Hydroxy-3-methylestran-17-one

Cat. No.: B14020776
M. Wt: 290.4 g/mol
InChI Key: ZWIDOEGFEYNDOD-NJUPKOGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3alpha,5alpha)-3-Hydroxy-3-methylestran-17-one is a steroid compound known for its significant biological activities. It is structurally related to other steroids and has been studied for its potential therapeutic applications, particularly in the field of neurosteroids.

Chemical Reactions Analysis

(3alpha,5alpha)-3-Hydroxy-3-methylestran-17-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (3alpha,5alpha)-3-Hydroxy-3-methylestran-17-one involves its interaction with the GABA A receptor. It enhances the chloride ion flux through the receptor, leading to increased inhibitory neurotransmission. This modulation occurs at specific binding sites distinct from other known sites on the receptor . The compound’s effects are rapid and non-genomic, meaning they do not involve changes in gene expression .

Comparison with Similar Compounds

(3alpha,5alpha)-3-Hydroxy-3-methylestran-17-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

These comparisons highlight the unique aspects of this compound, particularly its specific interactions with the GABA A receptor and its potential therapeutic applications.

Properties

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(3R,5S,8R,9R,10S,13S,14S)-3-hydroxy-3,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18(21)9-7-13-12(11-18)3-4-15-14(13)8-10-19(2)16(15)5-6-17(19)20/h12-16,21H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19-/m0/s1

InChI Key

ZWIDOEGFEYNDOD-NJUPKOGBSA-N

Isomeric SMILES

C[C@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O

Canonical SMILES

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.